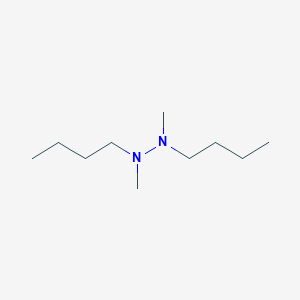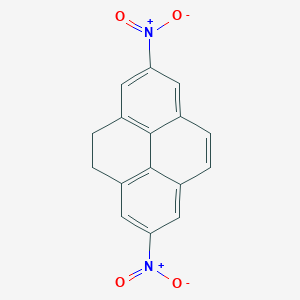![molecular formula C10H17NO3 B038956 Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate CAS No. 120881-97-2](/img/structure/B38956.png)
Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate, commonly known as TBOA, is a potent inhibitor of the excitatory amino acid transporter. It is widely used in scientific research to study the mechanisms of glutamate transport and its role in various physiological and pathological conditions.
Mecanismo De Acción
TBOA inhibits the excitatory amino acid transporter by binding to its substrate-binding site and blocking the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has been shown to be selective for the excitatory amino acid transporter and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
TBOA has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus and striatum. This can lead to excitotoxicity and neuronal damage, which has been implicated in various neurological disorders. TBOA has also been shown to modulate synaptic plasticity and learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA is a potent and selective inhibitor of the excitatory amino acid transporter, which makes it an ideal tool for studying the mechanisms of glutamate transport and its role in various physiological and pathological conditions. However, TBOA has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of TBOA in scientific research. One direction is to study the role of glutamate transport in various neurological disorders and to develop new therapies that target glutamate transporters. Another direction is to develop new inhibitors of glutamate transport that are more potent and selective than TBOA. Additionally, TBOA can be used in combination with other drugs to study their synergistic effects on glutamate transport and neuronal function.
Métodos De Síntesis
TBOA can be synthesized by reacting tert-butyl carbamate with 2,3-epoxy-4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction yields TBOA as a white crystalline solid with a melting point of 79-81°C.
Aplicaciones Científicas De Investigación
TBOA is extensively used in scientific research to study the mechanisms of glutamate transport and its role in various physiological and pathological conditions. It is a potent inhibitor of the excitatory amino acid transporter, which is responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the brain and is involved in various physiological processes such as learning, memory, and synaptic plasticity. Dysregulation of glutamate transport has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Número CAS |
120881-97-2 |
|---|---|
Nombre del producto |
Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate |
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,13)/t7-/m1/s1 |
Clave InChI |
TUQPRWAHCDKMKC-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(=O)C=C)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)C=C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)C=C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-methyl-2-oxo-3-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




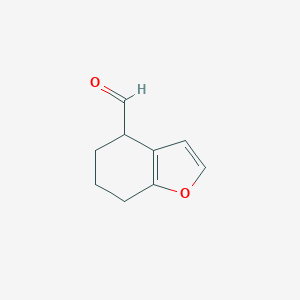
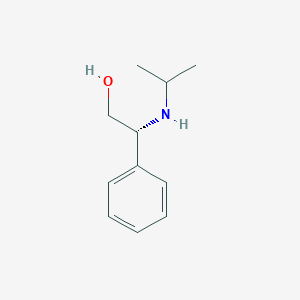
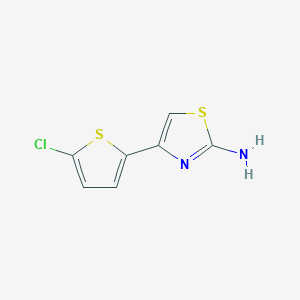

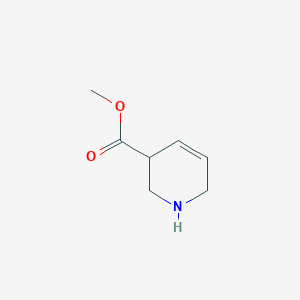

![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
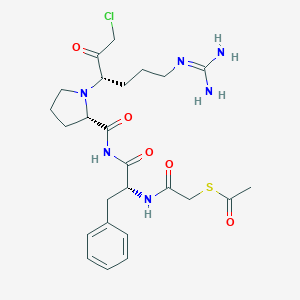
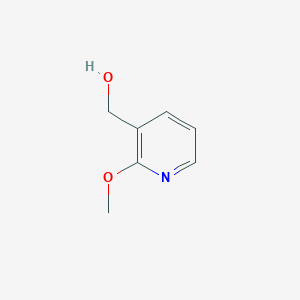
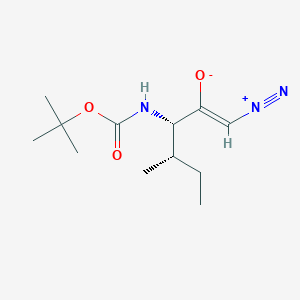
![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
